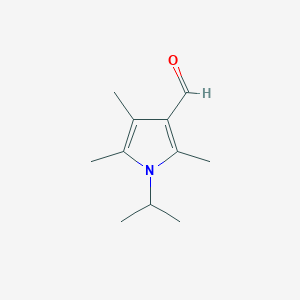

1-Isopropyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Isopropyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde” is a chemical compound with the molecular formula C11H17NO . It is a derivative of pyrrole, which is a five-membered aromatic heterocycle, like furan and thiophene .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom and four carbon atoms . The pyrrole ring is substituted with three methyl groups, an isopropyl group, and a formyl group .

Wissenschaftliche Forschungsanwendungen

Intramolecular Hydrogen Bonding in NMR Spectroscopy

- NMR Spectroscopic Analysis : The compound plays a crucial role in the study of intramolecular hydrogen bonding effects in NMR spectroscopy. Afonin et al. (2009) explored the CH···N and CH···O intramolecular hydrogen bonding effects in the NMR spectra of isomers of 1-vinylpyrrole-2-carbaldehyde, which is structurally similar to the compound (Afonin et al., 2009).

Coordination Chemistry and Magnetic Properties

- Paramagnetic Metal Ion Coordination : Giannopoulos et al. (2014) utilized 1-methyl-1H-pyrrole-2-carbaldehyde oxime, which shares a similar pyrrole structure, in the coordination of paramagnetic transition metal ions, leading to the creation of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Photochemical and Thermal Reactivity

- Synthesis and Reactivity Studies : Groot and Lugtenburg (2010) conducted a study on the synthesis, thermal, and photochemical reactivity of pyrrole derivatives, including 1,3,4-trimethyl-2,2′-pyrromethen-5[1H]-one, which provides insights into the reactivity patterns of similar pyrrole-based compounds (Groot & Lugtenburg, 2010).

Organic Synthesis and Material Science

Fine Organic Synthesis : Schmidt et al. (2012) highlighted the use of pyrrolecarbaldehydes, similar in structure to the compound , as essential building blocks in fine organic synthesis, useful in preparing various materials, including porphyrins and optoelectronic materials (Schmidt et al., 2012).

Multicomponent Reaction and Cyclization Strategy : Lai and Che (2020) utilized 2-oxo-2H-chromene-3-carbaldehydes in a novel multicomponent reaction, indicating the potential of structurally similar compounds in complex synthetic processes (Lai & Che, 2020).

Zukünftige Richtungen

The future directions for research on “1-Isopropyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the wide range of biological activities exhibited by similar compounds, it may also be of interest to explore its potential as a pharmaceutical compound .

Eigenschaften

IUPAC Name |

2,4,5-trimethyl-1-propan-2-ylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-7(2)12-9(4)8(3)11(6-13)10(12)5/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEUTRSJEKMLCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzoyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2417011.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2417018.png)

![3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B2417024.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2417025.png)